Cas no 2229535-11-7 (5-(2-methylquinolin-6-yl)-1,2-oxazol-4-amine)

5-(2-Methylquinolin-6-yl)-1,2-oxazol-4-amine is a heterocyclic compound featuring a quinoline core linked to an oxazole amine moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its fused aromatic systems enhance stability and π-conjugation, which is advantageous for applications in organic electronics or as a pharmacophore in drug discovery. The presence of both electron-donating (amine) and electron-withdrawing (oxazole) groups offers tunable reactivity for further functionalization. High purity and well-defined structural characteristics ensure reproducibility in research and industrial applications. Suitable for use in cross-coupling reactions or as a ligand scaffold in coordination chemistry.
5-(2-methylquinolin-6-yl)-1,2-oxazol-4-amine structure
2229535-11-7 structure
Product Name:5-(2-methylquinolin-6-yl)-1,2-oxazol-4-amine
CAS No:2229535-11-7
MF:C13H11N3O
MW:225.245942354202
CID:5902605
PubChem ID:165681464
Update Time:2025-10-29

5-(2-methylquinolin-6-yl)-1,2-oxazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Isoxazolamine, 5-(2-methyl-6-quinolinyl)-
    • 5-(2-methylquinolin-6-yl)-1,2-oxazol-4-amine
    • EN300-1809670
    • 2229535-11-7
    • Inchi: 1S/C13H11N3O/c1-8-2-3-9-6-10(4-5-12(9)16-8)13-11(14)7-15-17-13/h2-7H,14H2,1H3
    • InChI Key: WMYIXKXOPKUMMQ-UHFFFAOYSA-N
    • SMILES: O1C(C2=CC=C3C(=C2)C=CC(C)=N3)=C(N)C=N1

Computed Properties

  • Exact Mass: 225.090211983g/mol
  • Monoisotopic Mass: 225.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 64.9Ų

Experimental Properties

  • Density: 1.275±0.06 g/cm3(Predicted)
  • Boiling Point: 429.7±40.0 °C(Predicted)
  • pka: 4.99±0.43(Predicted)

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Additional information on 5-(2-methylquinolin-6-yl)-1,2-oxazol-4-amine

5-(2-Methylquinolin-6-yl)-1,2-Oxazol-4-Amine: A Comprehensive Overview

The compound with CAS No. 2229535-11-7, commonly referred to as 5-(2-methylquinolin-6-yl)-1,2-oxazol-4-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a quinoline moiety with an oxazole ring, creating a framework that exhibits promising biological activities. Recent studies have highlighted its potential in drug discovery, particularly in the development of novel therapeutic agents for various diseases.

The quinoline core of this molecule is a well-known heterocyclic structure that has been extensively studied for its diverse biological properties. The presence of the methyl group at the 2-position of the quinoline ring introduces additional electronic effects, which can significantly influence the compound's reactivity and bioavailability. This modification enhances the molecule's stability and potentially improves its pharmacokinetic profile, making it a valuable candidate for further investigation.

The oxazole ring in 5-(2-methylquinolin-6-yl)-1,2-oxazol-4-amine serves as a versatile platform for functionalization. The nitrogen atom in the oxazole ring contributes to hydrogen bonding capabilities, which are crucial for interactions with biological targets. Recent research has demonstrated that this compound exhibits potent antitumor activity, particularly against certain types of cancer cells. Its ability to inhibit key enzymes involved in cell proliferation and apoptosis makes it a compelling candidate for anticancer drug development.

One of the most intriguing aspects of this compound is its ability to modulate cellular signaling pathways. Studies have shown that 5-(2-methylquinolin-6-yl)-1,2-oxazol-4-amine can interfere with the activity of kinases, which are critical regulators of cell growth and survival. This property underscores its potential as a targeted therapy for diseases characterized by uncontrolled cell proliferation, such as cancer and inflammatory disorders.

Moreover, the compound's structure allows for further modifications to enhance its efficacy and selectivity. Researchers have explored various substitution patterns on both the quinoline and oxazole rings to optimize its pharmacological properties. These efforts have led to the identification of analogs with improved potency and reduced toxicity, paving the way for preclinical testing and eventual clinical trials.

In terms of synthesis, 5-(2-methylquinolin-6-yl)-1,2-oxazol-4-amine can be prepared through a variety of routes, including condensation reactions and coupling strategies. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. These developments are critical for scaling up production if the compound progresses to clinical stages.

The biological evaluation of this compound has been complemented by extensive computational studies. Molecular modeling techniques have provided insights into its binding modes with target proteins, revealing key interactions that contribute to its activity. These findings have guided subsequent medicinal chemistry efforts, ensuring that future iterations of the molecule are tailored to maximize therapeutic potential while minimizing off-target effects.

In conclusion, 5-(2-methylquinolin-6-yl)-1,2-Oxazol-4-Amine (CAS No. 2229535-11-7) represents a promising lead compound in drug discovery. Its unique structure, combined with recent advances in synthesis and biological evaluation, positions it as a valuable tool for addressing unmet medical needs. As research continues to unfold, this compound holds the potential to make significant contributions to the development of novel therapeutics.

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